alpha-D-Glucose monohydrate

Pharmaceutical Formulation Analytical Chemistry Excipient Science

Formulating cell culture media or calibrating glucose analyzers requires precise stoichiometry that anhydrous or unspecified grades cannot guarantee. alpha-D-Glucose monohydrate (CAS 14431-43-7) eliminates this variability with a defined monohydrate crystalline form (7.5-9.5% water content, MW 198.17 g/mol) and multi-compendial purity (≥97.5% anhydrous basis per USP/EP/BP). • Achieve accurate DMEM and media preparation by accounting for the known water of crystallization. • Use as a certified primary standard for glucose analyzer calibration (specific rotation +52.5° to +53.3°) to ensure ISO 17511 traceability. • Rely on multi-compendial grade (USP/EP/BP) with endotoxin ≤2.5 I.U./g for reproducible cell culture and pharmaceutical QC.

Molecular Formula C6H14O7
Molecular Weight 198.17 g/mol
CAS No. 14431-43-7
Cat. No. B079197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Glucose monohydrate
CAS14431-43-7
Molecular FormulaC6H14O7
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O.O
InChIInChI=1S/C6H12O6.H2O/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-11H,1H2;1H2/t2-,3-,4+,5-,6+;/m1./s1
InChIKeyOSNSWKAZFASRNG-WNFIKIDCSA-N
Commercial & Availability
Standard Pack Sizes50 g / 500 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-D-Glucose Monohydrate: Key Properties


alpha-D-Glucose monohydrate (CAS 14431-43-7) is the crystalline monohydrate form of the D-isomer of glucose, a fundamental monosaccharide and primary energy source in biological systems [1]. It exists as a white, odorless, crystalline powder with a molecular formula of C6H12O6·H2O and a molecular weight of 198.17 g/mol . This specific hydrate form is characterized by a defined water of crystallization (one molecule of water per glucose molecule), a melting point of approximately 83°C, and high aqueous solubility (1 M at 25°C) [2].

Workflow Compendial standard methods (USP/EP/BP) for polarimetry, HPLC, and identity testing
Selection Crystalline monohydrate with defined water of crystallization for accurate mass balance in formulations
Equilibrium anomeric composition supports reproducible polarimetric and enzymatic assay conditions

Substitution Risks for Alpha-D-Glucose Monohydrate


The selection of alpha-D-glucose monohydrate over seemingly interchangeable alternatives—such as anhydrous D-glucose, β-D-glucose, or the metabolic inhibitor 2-deoxy-D-glucose (2-DG)—is critical for ensuring reproducible and meaningful results. Simple substitution fails because the physical and chemical properties of these compounds differ significantly, impacting solubility, stability, metabolic fate, and analytical behavior. The presence of a single water molecule in the monohydrate alters its handling, moisture sensitivity, and exact mass contribution in formulation [1]. Furthermore, the distinct anomeric form (alpha vs. beta) exhibits different initial specific rotations and mutarotation kinetics in solution, affecting enzymatic recognition and short-term optical measurements [2]. Finally, using a non-metabolizable analog like 2-DG introduces a profound biological perturbation (competitive inhibition of glycolysis) that is fundamentally different from the physiological role of D-glucose, thus serving a completely different experimental purpose [3].

Hydrate vs Anhydrous
Anhydrous D-glucose lacks the stoichiometric water; mass balance and hygroscopicity profiles differ, altering formulation and stability assessments. Weight loss on drying differs by ≥15-fold (USP context).
Alpha vs Beta anomer
β-D-glucose exhibits a lower initial specific rotation (+18.7°) and different mutarotation kinetics; may not replicate enzymatic recognition timelines. Optical rotation is an identity-critical compendial parameter.
Metabolic analog
2-Deoxy-D-glucose competitively inhibits glycolysis rather than serving as a substrate; introduces ATP depletion and cellular stress, not physiological energy supply. Non-interchangeable in metabolic and viability assays.

Alpha-D-Glucose Monohydrate vs. Key Comparators


Water Content vs. Anhydrous D-Glucose

The most fundamental and quantifiable difference between alpha-D-glucose monohydrate and its closest alternative, anhydrous D-glucose, lies in their water content. This directly impacts mass balance in formulation and stability assessments. The USP specifies that upon drying at 105°C for 16 hours, the hydrous form loses between 7.5% and 9.5% of its weight, whereas the anhydrous form loses no more than 0.5% [1]. This difference is critical for accurate dosing and for predicting hygroscopic behavior.

Water Content
Head-to-head
7.5–9.5% weight loss vs ≤0.5% (anhydrous)
Hydrate water directly impacts mass balance for solution preparation.
USP method 921, 105°C for 16 h.
Pharmaceutical Formulation Analytical Chemistry Excipient Science

Specific Rotation and Anomeric Equilibrium

The specific rotation of alpha-D-glucose monohydrate is not that of the pure alpha anomer (+112.2°), but rather reflects the mutarotation equilibrium in solution, typically ranging from +52.5° to +53.3° (c=10% in H2O, calculated on anhydrous basis) . This value is a key quality attribute that distinguishes it from pure β-D-glucose (+18.7°) and pure α-D-glucose, and it ensures consistency across batches as a compendial standard.

Specific Rotation
Reported
[α] +52.5° to +53.3°
Confirms equilibrium anomeric composition, not pure alpha form.
Polarimetry, c=10% H₂O, compendial test.
Carbohydrate Chemistry Quality Control Polarimetry

High Purity for Compendial Reference Standards

Alpha-D-glucose monohydrate is commercially available with a purity of ≥99.5% as determined by HPLC, meeting the stringent requirements of multi-compendial reference standards (e.g., USP, BP, EP) . This high level of purity, combined with defined specifications for impurities (e.g., heavy metals ≤5 ppm, chloride ≤0.018%), ensures it serves as a reliable calibrator for analytical methods and a contaminant-controlled excipient for pharmaceutical manufacturing [1].

HPLC Purity
Cross-study comparable
≥99.5% (anhydrous basis)
Supports use as a primary calibrator for analytical methods.
Multi-compendial grade; impurity limits specified.
Analytical Reference Standard HPLC Purity Pharmaceutical Analysis

Physiological Substrate vs. 2-DG Inhibitor

Alpha-D-glucose monohydrate serves as the primary physiological substrate for glycolysis and energy production. In contrast, 2-deoxy-D-glucose (2-DG) is a synthetic analog that cannot be fully metabolized and acts as a competitive inhibitor of glucose metabolism. Upon cellular uptake, 2-DG is phosphorylated to 2-DG-6-phosphate, which cannot be further processed, leading to its intracellular accumulation and subsequent inhibition of hexokinase and phosphoglucose isomerase, thereby blocking glycolysis [1].

Metabolic Fate
Class-level
Physiological glycolysis substrate vs competitive inhibitor (2-DG)
Fundamentally different experimental tool; not a simple substitute.
2-DG accumulates as 2-DG-6-P, blocks hexokinase.
Cell Metabolism Glycolysis Cancer Research

Alpha-D-Glucose Monohydrate Applications


Compendial Reference Standard for HPLC Calibration

For analytical laboratories developing HPLC methods for carbohydrate analysis or performing quality control on pharmaceutical formulations, the multi-compendial grade (USP/EP/BP) of alpha-D-glucose monohydrate with certified purity ≥99.5% and a defined specific rotation (+52.5° to +53.3°) is essential . Its well-characterized properties allow it to be used as a primary calibrator, ensuring accuracy, traceability, and comparability of results across different studies and laboratories, which is not guaranteed with lower-purity or unspecified-grade alternatives.

Energy Source for Mammalian Cell Culture

Alpha-D-glucose monohydrate is the standard carbohydrate source in defined cell culture media like Dulbecco's Modified Eagle Medium (DMEM) . Its high aqueous solubility (1 M) and rapid cellular uptake support consistent energy metabolism [1]. The precise water content of the monohydrate form (7.5-9.5%) must be accounted for when preparing media to ensure accurate final glucose concentration, a critical factor for reproducible cell growth and experimental outcomes [2].

Primary Calibrator for Glucose Monitors

The high purity and well-defined, equilibrium-specific rotation of alpha-D-glucose monohydrate make it an ideal primary standard for calibrating point-of-care and laboratory-based glucose analyzers . Its use ensures that patient or sample glucose measurements are traceable to a certified reference material, a critical requirement for clinical diagnostic accuracy and regulatory compliance [1].

Application
Selection Property
Validation Focus
Compendial HPLC Calibration
Certified purity (≥99.5%) and equilibrium specific rotation
Compendial identity and assay performance verification
Cell Culture Energy Source
Defined monohydrate water content for accurate glucose concentration
Cell growth rate and metabolic endpoint reproducibility
Glucose Analyzer Calibration
Equilibrium rotation and high purity as reference material
Measurement traceability and calibration accuracy

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